Acide 6-(furan-2-yl)nicotinique

Vue d'ensemble

Description

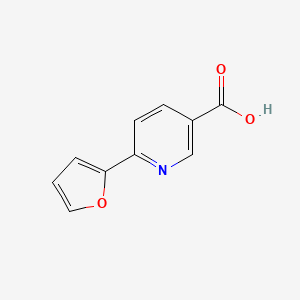

6-(Furan-2-yl)nicotinic acid is an organic compound that features a furan ring attached to a nicotinic acid moiety

Applications De Recherche Scientifique

6-(Furan-2-yl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.

Mécanisme D'action

Target of Action

Furan derivatives, which include 6-(furan-2-yl)nicotinic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

It’s worth noting that furan-containing compounds, such as 6-(furan-2-yl)nicotinic acid, have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics .

Pharmacokinetics

The molecular weight of 6-(furan-2-yl)nicotinic acid is 18917 g/mol , which may influence its bioavailability.

Action Environment

The shift from traditional resources such as crude oil to biomass for the production of chemicals, including furan platform chemicals like 6-(furan-2-yl)nicotinic acid, has been noted .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)nicotinic acid typically involves the coupling of a furan derivative with a nicotinic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 6-(Furan-2-yl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Furan-2-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The nitro group on the nicotinic acid can be reduced to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 6-(Furan-2-yl)nicotinamide.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

- Furan-2-carboxylic acid

- Nicotinic acid

- Furan-2,5-dicarboxylic acid

Comparison: 6-(Furan-2-yl)nicotinic acid is unique due to the presence of both a furan ring and a nicotinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .

Activité Biologique

6-(Furan-2-yl)nicotinic acid, also known as 6-(2-furyl)nicotinic acid, is a heterocyclic compound that combines the structures of nicotinic acid and furan. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of 6-(Furan-2-yl)nicotinic acid, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 6-(Furan-2-yl)nicotinic acid can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the formation of carbon-carbon bonds between furan derivatives and nicotinic acid.

- Cyclization Reactions : Utilizing appropriate precursors, cyclization can yield this compound in moderate to high yields.

The characterization of this compound typically involves spectral data such as NMR and IR for identification and purity assessment.

Antimicrobial Activity

Research indicates that 6-(Furan-2-yl)nicotinic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Candida albicans | MIC comparable to fluconazole |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .

The mechanism by which 6-(Furan-2-yl)nicotinic acid exerts its antimicrobial effects is thought to involve:

- Inhibition of Protein Synthesis : The compound may disrupt bacterial protein synthesis pathways.

- Interaction with Nucleic Acids : It could interfere with nucleic acid synthesis, thereby affecting bacterial replication.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several derivatives of nicotinic acid, including 6-(Furan-2-yl)nicotinic acid. The results demonstrated that this compound had a comparable efficacy to established antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

Phytotoxicity and Plant Resistance Induction

Another study investigated the effects of 6-(Furan-2-yl)nicotinic acid on plant resistance against pathogens. The compound was found to enhance resistance in tobacco plants when applied at specific concentrations, resulting in a significant reduction in necrotic spots caused by viral infections . This suggests potential applications in agricultural biotechnology.

Comparison with Similar Compounds

The unique structure of 6-(Furan-2-yl)nicotinic acid allows it to interact differently with biological systems compared to other similar compounds. Below is a comparison table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | Pyridine ring with carboxylic acid | Essential vitamin B3; widely studied for health benefits. |

| Isonicotinic Acid | Similar pyridine structure but different substituents | Used as a precursor for various pharmaceuticals. |

| 6-Fluoronicotinic Acid | Fluorinated derivative | Used in PET imaging; unique fluorine properties. |

The dual functionality of 6-(Furan-2-yl)nicotinic acid from both furan and nicotinic structures may offer distinct pathways for interaction with biological systems compared to these similar compounds.

Propriétés

IUPAC Name |

6-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRNVXLRKHVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597355 | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-36-2 | |

| Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.